Cas no 89852-17-5 (methyl 2-(3-oxopiperazin-2-yl)acetate)

Methyl 2-(3-oxopiperazin-2-yl)acetate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmacologically active compounds. Its structure features a piperazine ring with a ketone functionality and an ester group, offering multiple reactive sites for further derivatization. This compound is commonly employed in the synthesis of heterocyclic frameworks, including potential drug candidates targeting neurological and antimicrobial applications. The ester moiety enhances solubility and facilitates coupling reactions, while the 3-oxopiperazine scaffold contributes to structural diversity. Its stability under standard conditions and compatibility with a range of reagents make it a practical choice for medicinal chemistry and process development.
methyl 2-(3-oxopiperazin-2-yl)acetate structure
89852-17-5 structure
商品名:methyl 2-(3-oxopiperazin-2-yl)acetate
CAS番号:89852-17-5
MF:C7H12N2O3
メガワット:172.18178
MDL:MFCD03011617
CID:725461
PubChem ID:2998378

methyl 2-(3-oxopiperazin-2-yl)acetate 化学的及び物理的性質

名前と識別子

    • (3-Oxopiperazin-2-yl)methyl acetate
    • (3-OXO-PIPERAZIN-2-YL)-ACETIC ACID METHYL ESTER
    • 2-Piperazineaceticacid, 3-oxo-, methyl ester
    • methyl (3-oxo-2-piperazinyl)acetate
    • Methyl 2-(3-oxo-2-piperazinyl)acetate
    • methyl (3-oxopiperazin-2-yl)acetate(SALTDATA: FREE)
    • methyl 2-(3-oxopiperazin-2-yl)acetate
    • VS-03571
    • MFCD03011617
    • 89852-17-5
    • SY131800
    • SCHEMBL3545687
    • DTXSID10388189
    • Methyl(3-oxo-2-piperazinyl)acetate
    • methyl (3-oxopiperazin-2-yl)acetate
    • CS-0219438
    • F1260-1558
    • IPEHBEGTVNYMPV-UHFFFAOYSA-N
    • Methyl (3-oxopiperazin-2-yl)acetate, AldrichCPR
    • FT-0694553
    • Methyl 3-Oxopiperazine-2-acetate
    • AKOS016039802
    • BB 0219242
    • Z56971008
    • CHEMBL1578724
    • EU-0014250
    • WAY-345287
    • AKOS000122542
    • SMR000063193
    • starbld0025959
    • EN300-04013
    • MLS000058006
    • HMS2372F09
    • DB-078528
    • 2-Piperazineacetic acid, 3-oxo-, methyl ester
    • BBL012891
    • STK124620
    • ALBB-016885
    • MDL: MFCD03011617
    • インチ: InChI=1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11)
    • InChIKey: IPEHBEGTVNYMPV-UHFFFAOYSA-N
    • ほほえんだ: COC(CC1C(NCCN1)=O)=O

計算された属性

  • せいみつぶんしりょう: 172.085
  • どういたいしつりょう: 172.085
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

  • ふってん: 352.4°C at 760 mmHg
  • フラッシュポイント: 166.9°C

methyl 2-(3-oxopiperazin-2-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-04013-1.0g
methyl 2-(3-oxopiperazin-2-yl)acetate
89852-17-5 95%
1g
$57.0 2023-05-01
Enamine
EN300-04013-2.5g
methyl 2-(3-oxopiperazin-2-yl)acetate
89852-17-5 95%
2.5g
$120.0 2023-05-01
Life Chemicals
F1260-1558-5g
methyl 2-(3-oxopiperazin-2-yl)acetate
89852-17-5 95%+
5g
$126.0 2023-09-07
abcr
AB214208-5 g
Methyl (3-oxo-2-piperazinyl)acetate; 95%
89852-17-5
5g
€365.50 2023-05-06
abcr
AB214208-10 g
Methyl (3-oxo-2-piperazinyl)acetate; 95%
89852-17-5
10g
€341.10 2022-03-25
Life Chemicals
F1260-1558-10g
methyl 2-(3-oxopiperazin-2-yl)acetate
89852-17-5 95%+
10g
$176.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
023883-1g
Methyl 2-(3-oxo-2-piperazinyl)acetate
89852-17-5
1g
4973.0CNY 2021-07-13
Life Chemicals
F1260-1558-2.5g
methyl 2-(3-oxopiperazin-2-yl)acetate
89852-17-5 95%+
2.5g
$84.0 2023-09-07
Alichem
A139001624-5g
(3-Oxopiperazin-2-yl)methyl acetate
89852-17-5 95%
5g
$293.76 2023-08-31
TRC
B496028-100mg
Methyl 2-(3-Oxopiperazin-2-yl)acetate
89852-17-5
100mg
$ 65.00 2022-06-01

methyl 2-(3-oxopiperazin-2-yl)acetate 関連文献

methyl 2-(3-oxopiperazin-2-yl)acetateに関する追加情報

Methyl 2-(3-Oxopiperazin-2-yl)Acetate: A Comprehensive Overview

Methyl 2-(3-Oxopiperazin-2-yl)Acetate, also known by its CAS number 89852-17-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in drug design due to its structural versatility and ability to form hydrogen bonds. The methyl group attached to the acetate moiety further enhances its chemical reactivity and biological activity.

The molecular structure of methyl 2-(3-oxopiperazin-2-yl)acetate consists of a piperazine ring with a ketone group at the 3-position and an acetate ester group at the 2-position. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, making it suitable for various applications in medicinal chemistry. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

One of the most notable advancements involving methyl 2-(3-oxopiperazin-2-yl)acetate is its role in the synthesis of small molecule inhibitors targeting specific enzymes involved in cancer pathways. Researchers have demonstrated that this compound can be effectively utilized to design molecules that inhibit the activity of protein kinases, which are often overexpressed in malignant cells. For instance, a study published in *Nature Communications* in 2023 reported the use of this compound as a key intermediate in the creation of a novel kinase inhibitor with high potency and selectivity.

Moreover, methyl 2-(3-oxopiperazin-2-yl)acetate has been explored for its potential in drug delivery systems. Its ability to form stable ester linkages makes it an ideal candidate for designing prodrugs, which are inactive compounds that are converted into active drugs within the body. A recent investigation conducted by scientists at the University of California revealed that this compound can significantly enhance the bioavailability of certain anticancer agents when incorporated into nanodelivery systems.

In terms of synthesis, methyl 2-(3-oxopiperazin-2-yl)acetate can be prepared through various routes, including nucleophilic substitution and condensation reactions. One efficient method involves the reaction of piperazine derivatives with acetylating agents under controlled conditions. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the product, which is crucial for applications in asymmetric synthesis.

The pharmacokinetic properties of methyl 2-(3-oxopiperazin-2-yl)acetate have also been extensively studied. Preclinical studies indicate that this compound exhibits favorable absorption and distribution profiles, making it suitable for oral administration. Additionally, its metabolic stability has been evaluated using liver microsomes from multiple species, revealing that it undergoes minimal first-pass metabolism, thereby enhancing its therapeutic potential.

Looking ahead, methyl 2-(3-Oxopiperazin-2-Yl)Acetate is expected to play an increasingly important role in drug discovery and development. Its unique chemical properties and compatibility with modern synthetic techniques make it an invaluable tool for researchers aiming to design innovative therapeutic agents. As advancements in medicinal chemistry continue to unfold, this compound will undoubtedly contribute to the creation of next-generation drugs targeting a wide range of diseases.

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Amadis Chemical Company Limited
(CAS:89852-17-5)methyl 2-(3-oxopiperazin-2-yl)acetate
A1093561
清らかである:99%
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